molecular formula C18H24N2O4 B3027210 Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate CAS No. 1251012-85-7

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate

Cat. No. B3027210
CAS RN: 1251012-85-7
M. Wt: 332.4
InChI Key: CLHYNZFUPVRQML-UHFFFAOYSA-N
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Description

“Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate” is a chemical compound . It’s used for R&D purposes and not for medicinal, household or other uses .


Chemical Reactions Analysis

Specific information about the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.39 . Other physical and chemical properties like melting point, boiling point, and density are not specified .

Scientific Research Applications

1. Synthesis of Complex Organic Compounds

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate plays a significant role in the synthesis of complex organic compounds. For instance, it is involved in the regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, leading to the formation of 3-peroxyoxindoles and 2-hydroxy-2-substituted-2H-benzo[b][1,4]oxazin-3(4H)-ones (Hajra et al., 2019). Additionally, it is used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists (Campbell et al., 2009).

2. Development of Novel Reagents and Catalysts

This compound is also integral in the development of novel reagents and catalysts. For example, it's involved in the reaction with N,N-dimethylformamide dimethyl acetal to give isomeric condensation products (Moskalenko & Boev, 2012), and in nucleophilic substitutions and radical reactions of phenylazocarboxylates, serving as a versatile building block in synthetic organic chemistry (Jasch et al., 2012).

3. Role in Crystallography and Stereochemistry

In crystallography and stereochemistry, the compound contributes to understanding molecular structures. For instance, its crystal structure, exhibiting mirror symmetry and specific ring conformations, provides insights into molecular interactions and stability (Dong et al., 1999).

4. Use in Organic Synthesis and Material Science

Furthermore, the compound is used in the synthesis of various biologically active compounds and materials science applications. It's involved in continuous photo flow synthesis of derivatives for preparation of biologically active compounds (Yamashita et al., 2019), and in the preparation of non-natural conformationally rigid spiro-linked amino acids (Yashin et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not specified .

Safety and Hazards

This compound is intended for R&D use only . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-11-18(12-20)9-14(18)19-15(21)23-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHYNZFUPVRQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113081
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate

CAS RN

1251012-85-7
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251012-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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